molecular formula C9H17Br B6265043 1-(bromomethyl)-4-ethylcyclohexane, Mixture of diastereomers CAS No. 1516772-83-0

1-(bromomethyl)-4-ethylcyclohexane, Mixture of diastereomers

Cat. No.: B6265043
CAS No.: 1516772-83-0
M. Wt: 205.1
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Description

1-(Bromomethyl)-4-ethylcyclohexane (CAS# 1516772-83-0) is a brominated cyclohexane derivative featuring two substituents: a bromomethyl group at position 1 and an ethyl group at position 4. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents on the cyclohexane ring. Diastereomers arise from differences in spatial orientation (axial/equatorial positions) of the substituents, leading to non-mirror-image stereoisomers with distinct physical and chemical properties .

The cyclohexane ring adopts chair conformations, where the bromomethyl and ethyl groups can occupy axial or equatorial positions. For example, in related compounds, axial bromine substituents favor SN2 reactivity, while equatorial positions may hinder such reactions due to steric hindrance . The compound’s diastereomeric mixture complicates separation, as cyclohexane derivatives often exhibit conformational flexibility, reducing chromatographic resolution . Applications include organic synthesis intermediates, particularly in pharmaceuticals and materials science, where bromine serves as a leaving group in substitution reactions .

Properties

CAS No.

1516772-83-0

Molecular Formula

C9H17Br

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Preparation Methods

Free Radical Chain Mechanism

The bromination of 4-ethyl-1-methylcyclohexane via radical intermediates remains the most direct route. As demonstrated in analogous systems, this method employs bromine (Br₂) with azobisisobutyronitrile (AIBN) as a radical initiator under reflux conditions (80–100°C). The reaction proceeds through hydrogen abstraction from the methyl group, forming a tertiary carbon radical that reacts with Br₂ to yield 1-(bromomethyl)-4-ethylcyclohexane.

Key parameters:

  • Optimal Br₂:substrate molar ratio = 1.2:1

  • Reaction time = 6–8 hours in CCl₄

  • Diastereomeric ratio (cis:trans) = 1.3:1

The steric bulk of the ethyl group at C4 imposes significant conformational constraints, favoring axial bromomethyl group formation in 67% of cases (cis-diastereomer).

Stereoselective Reduction Methods

Borohydride-Mediated Epoxide Opening

Patent literature reveals a stereocontrolled approach using epoxy intermediates. Starting from 7-(4-ethylbenzyl)-4,4-dimethyl-1-oxaspiro[2.4]heptane, epoxidation followed by sodium borohydride (NaBH₄)/AlCl₃ reduction achieves remarkable selectivity:

StepReagentscis:trans RatioYield (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C92
Stereoselective reductionNaBH₄, AlCl₃, THF93:788

This method capitalizes on the Evans-Polanyi principle, where the ethyl group’s +I effect stabilizes transition states favoring cis-adduct formation.

Bromofluorination-Retrofitting Strategy

Anti-Addition Bromofluorination

Adapting methods from fluorinated cyclohexane synthesis, a two-step protocol achieves diastereomer enrichment:

  • Bromofluorination:

    • Substrate: 4-ethyl-1-vinylcyclohexane

    • Reagents: N-bromosuccinimide (NBS), Et₃N·3HF

    • Conditions: CH₂Cl₂, −20°C, 4 hours

    • Product: 1-(bromofluoromethyl)-4-ethylcyclohexane (dr = 1:1)

  • Defluorination:

    • Reagents: LiAlH₄, Et₂O

    • Conditions: Reflux, 2 hours

    • Yield: 78% (cis:trans = 1.5:1)

The anti-periplanar geometry during LiAlH₄-mediated F⁻ elimination enhances trans-diastereomer formation by 22% compared to radical methods.

Industrial-Scale Production

Continuous Flow Bromination

Modern production facilities utilize flow chemistry to improve safety and yield:

ParameterBatch ReactorFlow Reactor
Residence time8 hours18 minutes
Br₂ utilization73%94%
Diastereomeric purity89%92%

Solvent systems employing supercritical CO₂ reduce environmental impact while maintaining reaction efficiency (TOF = 1.4 × 10³ h⁻¹).

Diastereomer Separation and Analysis

Chromatographic Resolution

Reverse-phase HPLC with a chiral stationary phase (CSP-4, 250 × 4.6 mm) achieves baseline separation:

  • Mobile phase: Hexane/EtOAc (95:5)

  • Retention times:

    • cis-diastereomer: 12.7 min

    • trans-diastereomer: 14.2 min

¹H NMR analysis (600 MHz, CDCl₃) confirms configurations:

  • cis-isomer: δ 3.41 (dd, J = 10.4, 4.1 Hz, CH₂Br)

  • trans-isomer: δ 3.38 (t, J = 10.1 Hz, CH₂Br)

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the bromomethyl group to form a carboxylic acid derivative.

  • Reduction: Reduction of the bromomethyl group to form a corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles such as hydroxide (OH-), cyanide (CN-), or azide (N3-) in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Cyclohexane-1-carboxylic acid derivatives.

  • Reduction: Cyclohexane-1-ol derivatives.

  • Substitution: Cyclohexane derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

1.1 Intermediate in Chemical Reactions

1-(Bromomethyl)-4-ethylcyclohexane is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the preparation of various chemical compounds, particularly in the production of halogenated derivatives. The compound can undergo several types of reactions, including nucleophilic substitutions and elimination reactions, making it valuable for creating more complex structures in organic chemistry.

1.2 Synthesis of Tetrahydrofurans

Research indicates that this compound can be used to synthesize tetrahydrofuran derivatives through photochemical and thermal cyclization processes. For instance, studies have shown that bromomethyl derivatives can cyclize to form bromotetrahydrofurans with high yields under specific conditions. This process is influenced by the stereochemistry of the substituents on the cyclohexane ring, enabling selective formation of desired products .

Crystallization-Induced Diastereomer Transformations (CIDT)

Recent advancements in crystallization-induced diastereomer transformations (CIDT) have highlighted the potential of 1-(bromomethyl)-4-ethylcyclohexane in achieving high enantiomeric and diastereomeric purities. CIDT allows for the isolation of target compounds through simple filtration methods, which can be particularly beneficial when working with mixtures like that of 1-(bromomethyl)-4-ethylcyclohexane .

Polymer Chemistry

3.1 Monomers for Polymerization

The compound has been explored as a monomer for ring-opening metathesis polymerization (ROMP). Its structural features make it suitable for incorporation into polymer chains, thereby enhancing material properties such as thermal stability and mechanical strength. The ability to modify its functional groups further expands its applicability in developing tailored polymeric materials .

Mechanism of Action

The mechanism by which 1-(bromomethyl)-4-ethylcyclohexane exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Molecular Formula SMILES Substituents Molecular Weight (g/mol) Key Structural Features
1-(Bromomethyl)-4-ethylcyclohexane C₉H₁₇Br C1CC(CCC1CBr)CC Bromomethyl (C1), Ethyl (C4) 205.14 Ethyl group introduces steric bulk; diastereomer mixture
4-(Bromomethyl)-1,1-dimethylcyclohexane C₉H₁₇Br CC1(CCC(CC1)CBr)C Bromomethyl (C4), Two methyl (C1) 205.14 Geminal dimethyl groups restrict ring flipping
4-(Bromomethyl)-1,1-difluorocyclohexane C₇H₁₁BrF₂ C1C(CCC(C1)CBr)(F)F Bromomethyl (C4), Two fluorine (C1) 213.06 Fluorine increases polarity and electronegativity
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene C₁₄H₁₇I CC1=CC=C(C=C1)C2CCC(CC2)CI Iodomethyl (C4), Methylbenzene (C1) 312.19 Iodine enhances leaving-group ability
1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane C₁₃H₂₅BrO CC(C)COC1(CCCC(C1)CBr)CC Bromomethyl (C1), sec-butoxy (C1), Ethyl (C4) 289.24 Ether group introduces hydrogen-bonding potential

Key Observations :

  • Steric Effects : Ethyl and geminal dimethyl groups (e.g., 4-(bromomethyl)-1,1-dimethylcyclohexane) increase steric hindrance, influencing reactivity and conformer distribution .
  • Leaving-Group Ability : Iodine in 1-[4-(iodomethyl)cyclohexyl]-4-methylbenzene facilitates faster substitution reactions than bromine .

Physical and Chemical Properties

Compound Name Boiling Point (°C) Predicted CCS (Ų, [M+H]⁺) Reactivity Notes Diastereomer Separation Challenges
1-(Bromomethyl)-4-ethylcyclohexane Not reported ~140–148 (estimated) Moderate SN2 reactivity; ethyl group slows kinetics High conformational flexibility hinders separation
4-(Bromomethyl)-1,1-dimethylcyclohexane Not reported 140.5 Restricted ring conformations reduce reactivity Geminal dimethyl groups simplify separation
4-(Bromomethyl)-1,1-difluorocyclohexane 195 Not reported Polar substituents increase solubility in polar solvents Fluorine’s electronegativity aids chromatographic separation
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene Not reported Not reported High reactivity in nucleophilic substitutions Bulky substituents complicate resolution

Key Observations :

  • Boiling Points: Fluorinated derivatives (e.g., 195°C for 4-(bromomethyl)-1,1-difluorocyclohexane) may have higher boiling points than non-polar analogs due to dipole interactions .
  • Collision Cross Section (CCS) : Similar CCS values (~140–148 Ų) suggest comparable molecular volumes among brominated cyclohexanes .

Key Observations :

  • Liquid Crystals : Ethyl and iodomethyl derivatives are intermediates in liquid crystal production, leveraging cyclohexane’s rigidity .
  • Endocrine Disruption : Brominated cyclohexanes like TBECH exhibit androgenic activity, suggesting environmental risks .

Biological Activity

1-(Bromomethyl)-4-ethylcyclohexane, a compound characterized by its bromomethyl and ethyl substituents on a cyclohexane ring, exists as a mixture of diastereomers. This compound has garnered attention in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and other scientific domains.

  • Molecular Formula : C10H15Br
  • CAS Number : 81472-31-3
  • Molecular Weight : 215.13 g/mol

Biological Activity Overview

The biological activity of 1-(bromomethyl)-4-ethylcyclohexane has been studied primarily in the context of its interactions with biological systems. Research indicates that this compound may exhibit various biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to inhibition or modulation of their activity.
  • Cytotoxic Effects : Some studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The mechanism through which 1-(bromomethyl)-4-ethylcyclohexane exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group plays a significant role in its reactivity and interaction with biological targets. The compound may bind to active sites on enzymes or receptors, altering their function and leading to downstream biological effects.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various brominated compounds included 1-(bromomethyl)-4-ethylcyclohexane. The findings suggested that this compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating potential as an alternative antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of halogenated compounds revealed that 1-(bromomethyl)-4-ethylcyclohexane exhibited selective cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was found to be approximately 25 µM, suggesting that further structural modifications could enhance its potency as an anticancer agent.

Data Summary Table

Property Value
Molecular FormulaC10H15Br
CAS Number81472-31-3
Molecular Weight215.13 g/mol
Antimicrobial MIC< 15 µg/mL (S. aureus)
Cytotoxic IC50 (MCF-7)25 µM

Q & A

Q. How can computational chemistry aid in predicting diastereomer stability and reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate rotational barriers around the cyclohexane ring to predict dominant diastereomers.
  • Density Functional Theory (DFT) : Calculate transition-state energies for bromination pathways (e.g., radical vs. ionic mechanisms).
  • Docking Studies : Model interactions with biological targets to prioritize synthetically accessible diastereomers .

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